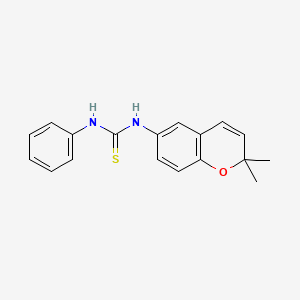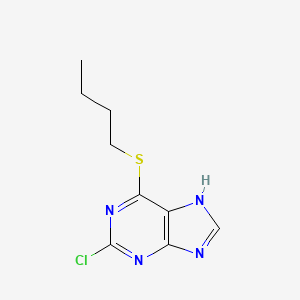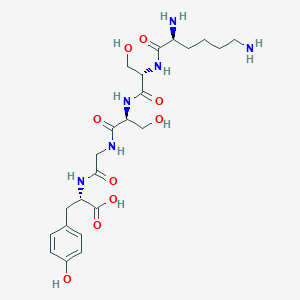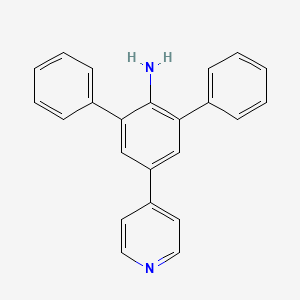![molecular formula C8H16N2O2S B12600466 3,7-Dimethyl-9lambda~6~-thia-3,7-diazabicyclo[3.3.1]nonane-9,9-dione CAS No. 879213-93-1](/img/structure/B12600466.png)
3,7-Dimethyl-9lambda~6~-thia-3,7-diazabicyclo[3.3.1]nonane-9,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dimethyl-9lambda~6~-thia-3,7-diazabicyclo[3.3.1]nonane-9,9-dione is a bicyclic compound characterized by its unique molecular structure. It has a chair-chair conformation with a diequatorial arrangement of methyl groups at nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-9lambda~6~-thia-3,7-diazabicyclo[3.3.1]nonane-9,9-dione typically involves a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyl-9lambda~6~-thia-3,7-diazabicyclo[3.3.1]nonane-9,9-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
3,7-Dimethyl-9lambda~6~-thia-3,7-diazabicyclo[3.3.1]nonane-9,9-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications due to its unique chemical properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-9lambda~6~-thia-3,7-diazabicyclo[3.3.1]nonane-9,9-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic structures with different substituents or functional groups. Examples include:
- 3,7-Diazabicyclo[3.3.1]nonane
- 3,7-Dimethyl-9-thia-3,7-diazabicyclo[3.3.1]nonane-9,9-dioxide
Uniqueness
What sets 3,7-Dimethyl-9lambda~6~-thia-3,7-diazabicyclo[3.3.1]nonane-9,9-dione apart is its specific arrangement of atoms and the resulting chemical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
879213-93-1 |
|---|---|
Molecular Formula |
C8H16N2O2S |
Molecular Weight |
204.29 g/mol |
IUPAC Name |
3,7-dimethyl-9λ6-thia-3,7-diazabicyclo[3.3.1]nonane 9,9-dioxide |
InChI |
InChI=1S/C8H16N2O2S/c1-9-3-7-5-10(2)6-8(4-9)13(7,11)12/h7-8H,3-6H2,1-2H3 |
InChI Key |
WHFRICGXTVXCSG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2CN(CC(C1)S2(=O)=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Butylpyrazino[2,3-f][1,10]phenanthroline-2-carboxamide](/img/structure/B12600386.png)



![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3-pyridinyl)-](/img/structure/B12600400.png)
![N-Benzyl-1-ethyl-2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B12600403.png)
![Propanoic acid, 3-[(4-bromophenyl)thio]-, 2-ethylhexyl ester](/img/structure/B12600408.png)
![(Boc-[1-(4-hydroxyphenyl)ethyl]amino)acetic acid methyl ester](/img/structure/B12600409.png)

![1-cyclopropyl-1-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-(4-methylsulfanylphenyl)urea](/img/structure/B12600420.png)

![2-[5-Amino-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol](/img/structure/B12600441.png)

![9-[4-(Quinolin-2-YL)phenyl]-9H-carbazole](/img/structure/B12600454.png)
